1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromo-tetrafluoroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 2-bromo-1,1,2,2-tetrafluoroethane. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the bromo-tetrafluoroethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or alcohol derivative.
Scientific Research Applications
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromo-tetrafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-1H-imidazole
- Benzene, (2-bromo-1,1,2,2-tetrafluoroethyl)-
- 5-(2-bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol
Uniqueness
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the bromo-tetrafluoroethyl group and the dimethylpyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGRQKTLDZQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C(F)(F)Br)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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